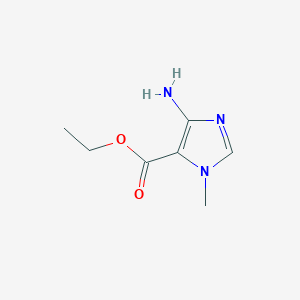

ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-3-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)9-4-10(5)2/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLWGJATIFSXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486071 | |

| Record name | ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61982-18-1 | |

| Record name | ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

Section 1: Introduction and Strategic Importance

Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (CAS No. 61982-18-1) is a substituted imidazole derivative that serves as a crucial heterocyclic building block in synthetic organic chemistry.[1] The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. Consequently, functionalized intermediates like this compound are of significant interest to researchers in drug discovery and development. Its strategic importance lies in its potential for elaboration into more complex molecular architectures targeting a wide array of biological targets.

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound. It is designed for researchers, process chemists, and formulation scientists who require a deep understanding of the compound's characteristics to ensure its proper handling, quality control, and effective use in downstream applications. We will not only present the data but also delve into the experimental rationale and methodologies required for its validation, reflecting a commitment to scientific rigor and reproducibility.

Section 2: Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development activities. The following table summarizes the known and predicted physicochemical data for this compound. It is critical to note the distinction between experimentally verified data and computationally predicted values, the latter of which should always be confirmed empirically.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 61982-18-1 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₁N₃O₂ | [1][2][4][5][6][7] |

| Molecular Weight | 169.18 g/mol | [1][2][4][5][6][7] |

| Monoisotopic Mass | 169.08500 Da | [5] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% (Commercially available) | [1][2][7] |

| Boiling Point | 359.6 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.29 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.571 (Predicted) | [5] |

Section 3: Structural Elucidation and Spectroscopic Analysis

Unambiguous structural confirmation is paramount. While specific spectral data for this exact compound is not widely published, this section outlines the standard, self-validating protocols for its characterization, based on established principles of spectroscopy and the compound's known functional groups.

Molecular Structure

The molecular structure forms the basis for interpreting all spectroscopic data.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for determining the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR confirms the carbon skeleton. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those on the amine group.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer. Standard parameters for ¹H (e.g., 16 scans) and ¹³C (e.g., 1024 scans) should be used.

-

Data Analysis & Expected Signals:

-

¹H NMR:

-

~7.5-8.0 ppm: A singlet corresponding to the C2 proton of the imidazole ring.

-

~5.0-6.0 ppm: A broad singlet for the two protons of the amino (-NH₂) group. Its chemical shift can be variable and concentration-dependent.

-

~4.2 ppm: A quartet for the two methylene (-OCH₂CH₃) protons of the ethyl ester, coupled to the methyl group.

-

~3.5 ppm: A singlet for the three protons of the N-methyl (-NCH₃) group.

-

~1.3 ppm: A triplet for the three methyl (-OCH₂CH₃) protons of the ethyl ester, coupled to the methylene group.

-

-

¹³C NMR:

-

~165 ppm: Carbonyl carbon of the ester.

-

~140-150 ppm: C4 and C5 carbons of the imidazole ring.

-

~120-130 ppm: C2 carbon of the imidazole ring.

-

~60 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester.

-

~30 ppm: N-methyl carbon (-NCH₃).

-

~14 ppm: Methyl carbon (-OCH₂CH₃) of the ethyl ester.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. This serves as an orthogonal validation to NMR data.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorption Bands:

-

3400-3200 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amine (-NH₂).

-

2980-2850 cm⁻¹: C-H stretching from the methyl and ethyl groups.

-

~1700 cm⁻¹: A strong C=O stretching band from the ester functional group.

-

1650-1550 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.

-

1250-1000 cm⁻¹: C-O and C-N stretching bands.

-

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar, non-volatile molecule, preventing fragmentation and clearly showing the molecular ion.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an ESI-MS instrument. Acquire data in positive ion mode.

-

Expected Result: The primary species observed will be the protonated molecule, [M+H]⁺, with an expected m/z (mass-to-charge ratio) of 170.0924 . High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm, validating the molecular formula C₇H₁₁N₃O₂.

Section 4: Key Physicochemical Parameters for Drug Development

Beyond structural identity, specific physical properties are critical for predicting a compound's behavior in biological and formulation contexts.

Melting Point Determination

Trustworthiness: The melting point is a robust indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities will typically depress and broaden the melting range. This protocol is self-validating; a broad range indicates the need for further purification.

Experimental Protocol:

-

Sample Preparation: Finely powder a small amount of the dry solid.

-

Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated digital melting point apparatus.

-

Heating: Use a rapid heating rate to approximate the melting point, then repeat with a fresh sample at a slower rate (1-2 °C/min) near the expected temperature to determine the precise range.

-

Reporting: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Solubility Profiling

Expertise & Causality: Solubility is a cornerstone of drug development, directly impacting bioavailability, formulation strategies, and the design of in vitro assays. Assessing solubility in a range of aqueous and organic solvents provides a comprehensive profile of the compound's polarity and potential delivery vehicles.

Experimental Protocol (Thermodynamic Shake-Flask Method):

-

System Setup: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or UPLC-MS.

-

Reporting: Express solubility in units of mg/mL or µg/mL.

Section 5: Experimental Workflow Visualization

A logical, sequential approach to characterization ensures data integrity and efficient use of resources. The following workflow represents a standard procedure for the full physicochemical profiling of a newly synthesized or procured batch of this compound.

Caption: Standard workflow for the physicochemical characterization of a research compound.

Section 6: Conclusion

This technical guide has detailed the essential physical properties and the robust, validated methodologies required to characterize this compound. By adhering to these protocols, researchers and drug development professionals can ensure the identity, purity, and quality of their material. This foundational knowledge is indispensable for the successful application of this versatile building block in the synthesis of novel chemical entities and for advancing pharmaceutical research programs.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

-

PubChem. ethyl 4-amino-1H-imidazole-5-carboxylate. [Link]

-

Chemsrc. CAS#:61982-18-1 | this compound. [Link]

-

Aladdin Scientific via Biocompare. This compound from Aladdin Scientific. [Link]

-

PubChemLite. Ethyl 4-amino-1-methyl-1h-imidazole-2-carboxylate hydrochloride. [Link]

Sources

- 1. 61982-18-1 | this compound - Moldb [moldb.com]

- 2. This compound [cymitquimica.com]

- 3. CAS#:61982-18-1 | this compound | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. Ethyl 5-aMino-1-Methyl-1H-iMidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. biocompare.com [biocompare.com]

An In-Depth Technical Guide to Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted imidazole, it belongs to a class of molecules renowned for their diverse pharmacological activities. The imidazole ring is a core component of many essential biological molecules, including the amino acid histidine, and is featured in numerous approved drugs. This guide provides a comprehensive overview of the chemical structure, nomenclature, properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile building block in the development of novel therapeutics.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is a thorough characterization of its structure and formal naming conventions.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

Due to historical naming conventions and its use in various contexts, it is also known by several synonyms:

-

4-Amino-1-methyl-1H-imidazole-5-carboxylic acid ethyl ester[1]

-

1H-Imidazole-5-carboxylic acid, 4-amino-1-methyl-, ethyl ester[1]

-

Ethyl 4-amino-1-methylimidazole-5-carboxylate[1]

-

5-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester[1]

-

1-Methyl-4-amino-1H-imidazole-5-carboxylic acid ethyl ester[1]

Chemical Structure and Key Features

The chemical structure of this compound is characterized by a five-membered imidazole ring substituted with three key functional groups: an amino group (-NH₂), a methyl group (-CH₃) attached to a nitrogen atom, and an ethyl carboxylate group (-COOCH₂CH₃).

Caption: Chemical structure of this compound.

The arrangement of these substituents on the imidazole core dictates the molecule's reactivity and its potential for forming various chemical bonds, making it a valuable synthon in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Reference |

| CAS Number | 61982-18-1 | [2][3] |

| Molecular Formula | C₇H₁₁N₃O₂ | [2][3] |

| Molecular Weight | 169.18 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [2] |

| Boiling Point | 359.6°C at 760 mmHg | [4] |

| Density | 1.29 g/cm³ | [4] |

Synthesis Strategies

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its structure suggests that it can be prepared through established methods for imidazole ring formation and subsequent functionalization. The synthesis of structurally related 4-aminoimidazole-5-carboxylate esters often serves as a blueprint for potential synthetic routes.

One plausible approach involves the construction of the substituted imidazole ring from acyclic precursors. For instance, the synthesis of related imidazole intermediates for the antihypertensive drug Olmesartan often starts from materials like diaminomaleonitrile or ethyl oxalate and ethyl chloroacetate.[5] These syntheses typically involve a series of steps including condensation, cyclization, and esterification.[5]

A generalized synthetic workflow for this class of compounds can be illustrated as follows:

Caption: Potential reaction pathways for the target molecule.

Role in Medicinal Chemistry

Substituted 5-aminoimidazole derivatives are recognized as important precursors for the synthesis of purines. [6]Given that purine analogs are a cornerstone of many anticancer and antiviral therapies, this highlights the potential of this compound as a starting material for the development of such agents.

Furthermore, studies on related 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have demonstrated significant antiproliferative activity against various human cancer cell lines. [7]This suggests that derivatives of the title compound could be promising candidates for further investigation in oncology drug discovery.

The use of similar imidazole-based intermediates in the synthesis of commercially successful drugs like Olmesartan underscores the industrial relevance of this class of compounds. [5]

Conclusion

This compound is a functionally rich heterocyclic molecule with significant potential as a building block in the synthesis of complex and biologically active compounds. Its chemical structure offers multiple points for modification, allowing for the generation of diverse molecular libraries for drug screening. While detailed experimental data on this specific compound is somewhat limited in publicly accessible literature, its structural similarity to key pharmaceutical intermediates and biologically active molecules makes it a compound of high interest for researchers in medicinal chemistry and drug development. Further exploration of its synthesis, reactivity, and biological activity is warranted to fully unlock its therapeutic potential.

References

- Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Arch Pharm (Weinheim). 2021 Sep;354(9):e2000470.

- Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxyl

- Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.

- This compound

- Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxyl

- Ethyl 4-methyl-5-imidazolcarboxyl

- ethyl 4-amino-1H-imidazole-5-carboxyl

- ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYL

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- CAS#:61982-18-1 | ethyl 4-amino-1-methyl-1H-imidazole-5-carboxyl

- Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89-93.

- Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.

- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl

- Ethyl 4-amino-1-methyl-1h-imidazole-2-carboxyl

- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.

- Preparation of imidazole-4,5-dicarboxylic acid.

Sources

An In-depth Technical Guide to Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 61982-18-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and applications of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry.

Compound Overview and Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₇H₁₁N₃O₂.[1][2][3] It is recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical agents.[4] The compound is typically available with a purity of 97-98%.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 61982-18-1 | [1][3] |

| Molecular Formula | C₇H₁₁N₃O₂ | [1][2][3] |

| Molecular Weight | 169.18 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [2] |

| Density (predicted) | 1.29 g/cm³ | [5] |

| Boiling Point (predicted) | 359.6°C at 760 mmHg | [5] |

| InChI | InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)9-4-10(5)2/h4H,3,8H2,1-2H3 | [1] |

| InChI Key | QJLWGJATIFSXTN-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=C(N)N=CN1C |

Note: Some physical properties, such as boiling point and density, are predicted values and should be considered as estimates.[5] An experimental melting point for the closely related isomer, ethyl 4-methyl-5-imidazolecarboxylate (CAS 51605-32-4), is reported to be 204-206 °C, which may serve as a useful, albeit indirect, reference.[6]

Synthesis and Reaction Pathways

Below is a generalized, illustrative workflow for the synthesis of substituted imidazole carboxylates, highlighting the key chemical transformations.

Caption: Generalized synthetic workflow for imidazole carboxylates.

Illustrative Experimental Protocol (Based on Related Syntheses)

The following protocol is a composite representation based on general methods for synthesizing similar imidazole derivatives and should be adapted and optimized for specific laboratory conditions.

-

Step 1: Formation of Ethyl 3-(methylamino)-2-cyanoacrylate.

-

React ethyl cyanoacetate with triethyl orthoformate in an appropriate solvent, such as acetic anhydride, to form the intermediate ethyl 2-cyano-3-ethoxyacrylate.

-

Treat the resulting intermediate with methylamine in a suitable solvent like ethanol. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for instance, by recrystallization.

-

-

Step 2: Cyclization to this compound.

-

The ethyl 3-(methylamino)-2-cyanoacrylate intermediate is then subjected to a reductive cyclization.

-

A common method for this type of transformation involves the use of a catalyst such as Raney nickel in a solvent like ethanol under a hydrogen atmosphere.

-

The reaction is typically carried out at an elevated temperature and pressure until the starting material is consumed.

-

After the reaction, the catalyst is filtered off, and the solvent is evaporated.

-

The final product, this compound, is then purified by column chromatography or recrystallization.

-

Spectral Data Analysis (Comparative)

Specific, publicly available spectral data (NMR, IR, MS) for this compound is limited. However, data from closely related compounds can provide valuable insights for characterization.

Table 2: Representative Spectral Data for Related Imidazole Derivatives

| Compound | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | FT-IR (KBr) νₘₐₓ (cm⁻¹) | MS (m/z) | Source |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | 3639, 2967, 1896, 1608, 1223 | 260 (M+) | [7] |

| Ethyl 4-methyl-5-imidazolecarboxylate | - | - | - | - | |

| Expected Signals for Target Compound | Singlet for imidazole proton, signals for the ethyl group (quartet and triplet), singlet for the N-methyl group, and a broad singlet for the amino protons. | Signals for the carboxyl carbon, imidazole ring carbons, ethyl group carbons, and the N-methyl carbon. | Stretching vibrations for N-H (amino group), C=O (ester), and C=C/C=N (imidazole ring). | A molecular ion peak corresponding to its molecular weight (169.18). | - |

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of pharmacologically active molecules. Its substituted imidazole core is a common scaffold in many therapeutic agents.

Caption: Role as a key intermediate in the pharmaceutical pipeline.

-

Intermediate for Angiotensin II Receptor Blockers: This class of compounds is widely used in the treatment of hypertension. For instance, the structurally related ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a key intermediate in the synthesis of Olmesartan.[8] The core imidazole structure is crucial for the pharmacological activity of these drugs.

-

Anticancer Agents: The 5-aminoimidazole scaffold is a key component in a variety of compounds investigated for their anticancer properties. These molecules can be further functionalized to target specific pathways involved in cancer cell proliferation and survival.

-

General Anesthetics: The imidazole ring is a core component of the intravenous anesthetic agent etomidate, which is the ethyl ester of 1-(α-methylbenzyl) imidazole-5-carboxylic acid.[9] This highlights the potential of imidazole carboxylates in the development of central nervous system-acting drugs.

Safety, Handling, and Storage

The following safety information is derived from the Safety Data Sheet (SDS) for this compound.[10]

Hazard Identification:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

Harmful if inhaled (H332)

-

May cause respiratory irritation (H335)

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. The recommended storage temperature is 2-8°C, protected from light.[11] Keep containers tightly closed.

First Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

-

Biocompare. This compound from Aladdin Scientific. [Link]

-

Covestro Solution Center. SAFETY DATA SHEET. [Link]

-

PubChem. ethyl 4-amino-1H-imidazole-5-carboxylate. [Link]

-

Chemsrc. CAS#:61982-18-1 | this compound. [Link]

-

PMC - NIH. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

- Google Patents. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.

-

Asian Journal of Chemistry. Synthesis and Characterization of Some New Aminoimidazoles. [Link]

-

ChemSynthesis. ethyl 4-ethyl-1H-imidazole-5-carboxylate - C8H12N2O2, density, melting point, boiling point, structural formula, synthesis. [Link]

-

PMC - PubMed Central. Discovery of the EL-0052 as a potential anesthetic drug. [Link]

-

NIST WebBook. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. biocompare.com [biocompare.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS#:61982-18-1 | this compound | Chemsrc [chemsrc.com]

- 6. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. jocpr.com [jocpr.com]

- 9. Discovery of the EL-0052 as a potential anesthetic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. 61982-18-1 | this compound - Moldb [moldb.com]

mass spectrometry fragmentation of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-Amino-1-Methyl-1H-Imidazole-5-Carboxylate

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the anticipated mass spectrometry fragmentation behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with expert insights to predict the fragmentation pathways of this heterocyclic compound.

Introduction: The Significance of Structural Elucidation

This compound (C7H11N3O2, Molecular Weight: 169.18 g/mol ) is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The precise structural characterization of such molecules is paramount for drug discovery, metabolite identification, and quality control. Mass spectrometry is an indispensable analytical technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.[3][4]

This guide will present a predictive analysis of the fragmentation of this compound under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the likely fragmentation pathways, researchers can more effectively interpret experimental mass spectra, confirm molecular structures, and identify related compounds.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.[4][5] For this compound, with its multiple functional groups, a complex and informative EI spectrum is anticipated.

The molecular ion peak (M+) is expected at an m/z of 169, consistent with the compound's molecular weight and the presence of an odd number of nitrogen atoms (three), in accordance with the nitrogen rule.[6][7]

Key Predicted Fragmentation Pathways in EI-MS:

The primary fragmentation events are expected to be driven by the functional groups present: the ethyl ester, the amino group, and the substituted imidazole ring.

-

α-Cleavage adjacent to the Amino Group: Amines are known to undergo α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][8] In this molecule, this could lead to the loss of a methyl radical from the imidazole ring, although this is less likely due to the stability of the aromatic ring. A more probable α-cleavage would involve the ring itself.

-

Fragmentation of the Ethyl Ester Group: Ethyl esters typically exhibit characteristic fragmentation patterns, including the loss of the ethoxy group (-OCH2CH3) or ethene (CH2=CH2) via a McLafferty rearrangement if a transferable gamma-hydrogen is present.[9][10]

-

Loss of Ethoxy Radical (•OCH2CH3): Cleavage of the C-O bond of the ester would result in the loss of an ethoxy radical (mass = 45 u), leading to a fragment ion at m/z 124 .

-

Loss of Ethene (C2H4): A McLafferty-type rearrangement could lead to the loss of ethene (mass = 28 u), resulting in a fragment ion at m/z 141 .

-

Loss of the Ethyl Group (•CH2CH3): Cleavage of the O-C bond of the ester would lead to the loss of an ethyl radical (mass = 29 u), producing a fragment at m/z 140 .

-

-

Cleavage of the Imidazole Ring: Imidazole and its derivatives can undergo ring cleavage upon electron ionization.[11][12] The specific fragmentation will be influenced by the substituents. Common losses include HCN or constituents of the ring.

Visualizing EI Fragmentation:

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted EI Fragment Ions:

| m/z | Predicted Fragment | Neutral Loss |

| 169 | [M]+• | - |

| 141 | [M - C2H4]+• | Ethene |

| 140 | [M - C2H5]+ | Ethyl radical |

| 124 | [M - OC2H5]+ | Ethoxy radical |

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules, [M+H]+, with minimal in-source fragmentation.[13][14] For this compound, the protonated molecule would be observed at m/z 170 . Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. This is commonly achieved through collision-induced dissociation (CID).[3]

Key Predicted Fragmentation Pathways in ESI-MS/MS:

The fragmentation of the [M+H]+ ion will likely be initiated at the most basic sites, the amino group and the imidazole ring nitrogens.

-

Loss of Ethene: Similar to EI, the loss of a neutral ethene molecule from the ethyl ester group is a probable fragmentation pathway, resulting in a fragment at m/z 142 .

-

Loss of Ethanol: The loss of a neutral ethanol molecule (mass = 46 u) from the protonated molecule is also a common fragmentation for ethyl esters, leading to a fragment at m/z 124 .

-

Loss of Ammonia: The amino group could be lost as ammonia (NH3, mass = 17 u), especially with increased collision energy, yielding a fragment at m/z 153 .

Visualizing ESI-MS/MS Fragmentation:

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated this compound.

Summary of Predicted ESI-MS/MS Fragment Ions:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 170 | 142 | Ethene |

| 170 | 124 | Ethanol |

| 170 | 153 | Ammonia |

Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental protocols are recommended.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-300

-

Scan Rate: 2 scans/second

-

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol:

-

Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.

-

Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Full Scan MS: m/z 50-300.

-

MS/MS: Isolate the precursor ion at m/z 170 and perform CID with varying collision energies (e.g., 10, 20, and 30 eV) to observe the fragmentation pattern.

-

Conclusion

The predictable fragmentation of this compound under both EI and ESI conditions provides a robust framework for its analytical characterization. The dominant fragmentation pathways are expected to involve the ethyl ester and amino functionalities, leading to characteristic neutral losses. By leveraging the insights and protocols outlined in this guide, researchers can confidently identify and structurally elucidate this compound and its analogs, thereby accelerating research and development efforts.

References

- JoVE. (2024). Mass Spectrometry: Amine Fragmentation.

- MtoZ Biolabs. (n.d.). What Is Fragmentation Analysis in Mass Spectrometry?

- YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines.

- Marty, M. T., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Meißner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. ResearchGate.

- Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More.

- PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.

- ResearchGate. (2025). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Meißner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. PubMed.

- Marty, M. T., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed.

- CymitQuimica. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Biocompare. (n.d.). This compound from Aladdin Scientific.

Sources

- 1. scbt.com [scbt.com]

- 2. biocompare.com [biocompare.com]

- 3. What Is Fragmentation Analysis in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 7. youtube.com [youtube.com]

- 8. studylib.net [studylib.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the FT-IR Functional Group Analysis of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

This in-depth technical guide provides a comprehensive analysis of the functional groups present in ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate using Fourier-Transform Infrared (FT-IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this pharmaceutically relevant heterocyclic compound.

Introduction: The Significance of this compound

This compound is a substituted imidazole, a class of heterocyclic compounds of immense interest in medicinal chemistry. Imidazole rings are core structures in many bioactive molecules, including the amino acid histidine. The subject molecule, with its amine and ester functionalities, represents a versatile scaffold for the synthesis of potential therapeutic agents. Accurate structural elucidation and functional group confirmation are paramount for quality control, reaction monitoring, and regulatory compliance in pharmaceutical development. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose, providing a unique molecular "fingerprint" based on the vibrational modes of the molecule's chemical bonds.[1][2]

This guide will systematically deconstruct the expected FT-IR spectrum of this compound, providing the causal relationships between molecular structure and spectral features.

The Cornerstone of Analysis: Principles of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber (typically expressed in reciprocal centimeters, cm⁻¹). When the frequency of the infrared radiation matches the natural vibrational frequency of a specific chemical bond or functional group, the molecule absorbs the radiation. This absorption results in a transition to a higher vibrational energy level. The resulting spectrum is a plot of infrared intensity versus wavenumber, where the absorption bands correspond to the different vibrational modes of the molecule.

The position, intensity, and shape of these absorption bands provide a wealth of information about the molecule's functional groups and overall structure. The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The former is characterized by absorptions from specific bond stretches (e.g., O-H, N-H, C=O), while the latter contains a complex pattern of absorptions from various single-bond vibrations and bending modes that are unique to the entire molecule.[3]

Molecular Structure and Predicted Vibrational Modes

To interpret the FT-IR spectrum, we must first consider the distinct functional groups within this compound: the primary amino group (-NH₂), the ethyl ester group (-COOCH₂CH₃), the N-methyl group (-NCH₃), and the substituted imidazole ring.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

The Primary Amino Group (-NH₂)

The primary amino group is a key diagnostic feature in the FT-IR spectrum.

-

N-H Stretching: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region.[4][5][6] These arise from asymmetric and symmetric stretching modes. The asymmetric stretch occurs at a higher wavenumber (around 3450-3350 cm⁻¹) while the symmetric stretch appears at a lower wavenumber (around 3350-3250 cm⁻¹).[4][5] These bands are typically sharper and less intense than the broad O-H stretching bands of alcohols.[4]

-

N-H Bending (Scissoring): A medium to strong absorption band due to the N-H bending vibration is expected in the 1650-1580 cm⁻¹ region.[5][7] This can sometimes overlap with C=C ring stretching vibrations.

-

N-H Wagging: A broad, strong band resulting from out-of-plane N-H wagging may be observed in the 910-665 cm⁻¹ range.[5]

The Ethyl Ester Group (-COOCH₂CH₃)

The ethyl ester group provides several strong and characteristic absorption bands.

-

C=O Stretching: This is one of the most prominent bands in the spectrum, appearing as a strong, sharp absorption. For aliphatic esters, this band is typically found in the 1750-1735 cm⁻¹ range.[8][9] The exact position can be influenced by conjugation and neighboring groups.

-

C-O Stretching: Esters display two C-O stretching bands. A strong, asymmetric C-O-C stretch is expected between 1300-1150 cm⁻¹, and a symmetric stretch is typically observed between 1100-1000 cm⁻¹.[9][10] These bands are crucial for confirming the ester functionality.[10]

The Imidazole Ring and Alkyl Groups

The vibrations of the imidazole ring and the associated alkyl groups contribute to the complexity of the spectrum, particularly in the fingerprint region.

-

C-H Stretching: The C-H stretching of the methyl group on the nitrogen and the ethyl group of the ester will appear in the 3000-2850 cm⁻¹ region.[8] Aromatic C-H stretching from the imidazole ring may be observed just above 3000 cm⁻¹.

-

C=N and C=C Stretching: The imidazole ring contains C=N and C=C bonds, which will exhibit stretching vibrations in the 1680-1450 cm⁻¹ region. These bands can sometimes be difficult to distinguish from each other and may overlap with the N-H bending vibration.

-

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the imidazole ring contribute to a series of absorptions in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the substitution pattern.

-

C-N Stretching: The stretching vibrations of the C-N bonds within the imidazole ring and the C-N bond of the amino group are expected in the 1335-1020 cm⁻¹ range.[5][7]

Table 1: Summary of Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3450 - 3350 | Primary Amine (-NH₂) | Asymmetric N-H Stretch | Medium |

| 3350 - 3250 | Primary Amine (-NH₂) | Symmetric N-H Stretch | Medium |

| 3000 - 2850 | Alkyl (CH₃, CH₂) | C-H Stretch | Medium to Strong |

| 1750 - 1735 | Ester (C=O) | C=O Stretch | Strong |

| 1650 - 1580 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium to Strong |

| 1680 - 1450 | Imidazole Ring | C=C and C=N Stretches | Medium to Variable |

| 1300 - 1150 | Ester (C-O-C) | Asymmetric C-O Stretch | Strong |

| 1100 - 1000 | Ester (C-O-C) | Symmetric C-O Stretch | Strong |

| 1335 - 1250 | Aromatic Amine/Ring | C-N Stretch | Medium to Strong |

| 910 - 665 | Primary Amine (-NH₂) | N-H Wag | Broad, Strong |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The integrity of the FT-IR analysis is contingent upon meticulous sample preparation and data acquisition.

Sample Preparation

For a solid sample like this compound, two common methods are recommended:

-

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly dry high-purity KBr powder in an oven to remove any adsorbed water, which shows a broad absorption in the FT-IR spectrum.

-

Grind 1-2 mg of the sample with approximately 100-200 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is obtained.[11]

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet. The transparency of the pellet is crucial for allowing the IR beam to pass through.[12]

-

-

Attenuated Total Reflectance (ATR) Method:

-

ATR is a modern, rapid technique requiring minimal sample preparation.[12]

-

Ensure the ATR crystal (commonly diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition

-

Background Spectrum: Before analyzing the sample, a background spectrum of the empty sample compartment (or with a pure KBr pellet for the transmission method) must be collected. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr matrix.

-

Sample Spectrum: Place the prepared sample in the FT-IR spectrometer and collect the spectrum.

-

Parameters: Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

Diagram: FT-IR Analysis Workflow

Caption: A streamlined workflow for FT-IR analysis.

Spectral Interpretation: A Guided Analysis

A hypothetical FT-IR spectrum of this compound would be analyzed as follows:

-

3500-3300 cm⁻¹ Region: The presence of two distinct, medium-intensity peaks in this region would be the primary confirmation of the -NH₂ group. The higher frequency band corresponds to the asymmetric N-H stretch, and the lower frequency band to the symmetric stretch.

-

3000-2850 cm⁻¹ Region: Several sharp peaks of medium to strong intensity are expected here, corresponding to the C-H stretching vibrations of the methyl and ethyl groups.

-

~1740 cm⁻¹ Region: A very strong, sharp absorption band in this area is the unmistakable signature of the ester's carbonyl (C=O) group. Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

1650-1580 cm⁻¹ Region: A significant absorption band in this region would be assigned to the N-H bending vibration of the primary amine. This band might appear alongside C=C and C=N stretching bands from the imidazole ring.

-

1300-1000 cm⁻¹ Region: This region is critical for confirming the ester functionality. Two strong bands should be present, corresponding to the asymmetric and symmetric C-O stretching modes of the C-O-C linkage.

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of absorptions. While difficult to assign each peak individually without computational modeling, the overall pattern is unique to the molecule and serves as a valuable fingerprint for identification and comparison with reference spectra. This region will include C-N stretches, imidazole ring deformations, and C-H bending vibrations.

Conclusion: A Self-Validating System for Functional Group Analysis

The FT-IR analysis of this compound provides a robust and self-validating system for its characterization. The presence of the dual N-H stretching bands, the strong carbonyl absorption, and the characteristic C-O ester stretches, when observed at their expected frequencies, collectively provide unequivocal evidence for the key functional groups. This guide has outlined the theoretical basis, a reliable experimental approach, and a systematic method for spectral interpretation, empowering researchers to confidently apply FT-IR spectroscopy in the analysis of this and related pharmaceutical compounds.

References

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Stewart, J. E. (1957). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 26(2), 248–254. Retrieved from [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

University of Calgary. IR Chart. Retrieved from [Link]

-

WebSpectra. IR Absorption Table. Retrieved from [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Northern Illinois University. Sample preparation for FT-IR. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

AZoM. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

-

ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

-

YouTube. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

-

ResearchGate. FT-IR spectrum of tetra substituted imidazole amine monomer. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Specac. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

NIST WebBook. 1H-Imidazole, 1-methyl-. Retrieved from [Link]

Sources

- 1. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 4-nitro-1h-imidazole-5-carboxylate [webbook.nist.gov]

- 6. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijrar.org [ijrar.org]

An In-depth Technical Guide to the Solubility of Ethyl 4-Amino-1-Methyl-1H-Imidazole-5-Carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document offers a dual perspective: a theoretical framework for understanding the physicochemical drivers of solubility and a practical, step-by-step protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to accurately assess and predict the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively published, this guide equips the user with the foundational knowledge and detailed methodologies to generate this crucial data in-house, ensuring process robustness and facilitating formulation development.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It influences a multitude of critical parameters, including bioavailability, dissolution rate, and the feasibility of formulation and manufacturing processes.[1][2] this compound (EAMIC) is a heterocyclic compound of significant interest in medicinal chemistry.[3][4] Its structural motifs, including the imidazole core, amino group, and ethyl ester, contribute to a unique physicochemical profile that dictates its interaction with various solvents.

Understanding the solubility of EAMIC in organic solvents is paramount for:

-

Reaction Optimization: Selecting appropriate solvents for synthesis and purification.

-

Crystallization and Polymorph Control: Influencing crystal habit and ensuring the desired solid-state form.

-

Formulation Development: Designing stable and effective dosage forms.

-

Analytical Method Development: Preparing solutions for characterization and quality control.

This guide will delve into the theoretical principles governing the solubility of EAMIC and provide a robust experimental protocol for its quantitative measurement.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" provides a fundamental, albeit simplified, basis for predicting solubility.[5] A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (EAMIC) and the solvent.

Physicochemical Properties of this compound

| Property | Value/Description | Source |

| Molecular Formula | C₇H₁₁N₃O₂ | [3][4] |

| Molecular Weight | 169.18 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Key Structural Features | Imidazole ring (aromatic, polar), Primary amino group (hydrogen bond donor/acceptor), Ethyl ester group (hydrogen bond acceptor, contributes to lipophilicity), Methyl group (lipophilic) | Inferred from structure |

| Predicted Polarity | EAMIC is a polar molecule due to the presence of the amino group, the imidazole ring with its nitrogen atoms, and the carbonyl group of the ester. The ethyl and methyl groups add some non-polar character. | Inferred from structure |

Factors Influencing Solubility in Organic Solvents

The solubility of EAMIC will be a function of the interplay between its ability to form hydrogen bonds and engage in dipole-dipole interactions, and the properties of the solvent.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino group and imidazole nitrogens of EAMIC can donate hydrogen bonds, while the carbonyl oxygen and imidazole nitrogens can accept them. Therefore, good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are hydrogen bond acceptors but not donors. They will readily interact with the N-H protons of the amino group and the imidazole ring. High solubility is expected in highly polar aprotic solvents like DMSO and DMF. Acetonitrile, being less polar, may exhibit moderate solubilizing capacity.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions with the polar functional groups of EAMIC. Consequently, the solubility of EAMIC in nonpolar solvents is expected to be very low.

A diagram illustrating the key intermolecular interactions is provided below.

Caption: Intermolecular interactions between EAMIC and different solvent types.

Experimental Determination of Solubility: A Validated Protocol

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[2] This section provides a detailed, self-validating protocol for determining the solubility of EAMIC in a selection of organic solvents.

Materials and Equipment

-

This compound (purity >98%)

-

Organic solvents (HPLC grade): Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethyl acetate, Toluene

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

Experimental Workflow

The experimental workflow is designed to ensure that a true equilibrium is reached and that the subsequent analysis is accurate and reproducible.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials, add an excess amount of EAMIC (e.g., 20-50 mg). The exact mass should be recorded.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Ensure that undissolved solid is clearly visible in each vial. This confirms that the solution will be saturated.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[7] A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow for initial sedimentation.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[7]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be recorded precisely.

-

Quantification by HPLC-UV

An adapted reversed-phase HPLC method is suitable for the quantification of EAMIC.[8][9]

-

HPLC System and Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient or isocratic elution can be developed. For a polar compound like EAMIC, a mobile phase with a higher aqueous component is a good starting point.[8]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Imidazole-containing compounds typically have UV absorbance.[10] A suitable wavelength (e.g., 210-280 nm) should be determined by scanning a dilute solution of EAMIC.

-

Injection Volume: 10 µL

-

-

Calibration Curve:

-

Prepare a series of standard solutions of EAMIC of known concentrations in the same solvent used for the solubility study.

-

Inject each standard and record the peak area.

-

Construct a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999.

-

-

Sample Analysis and Calculation:

-

Inject the diluted filtrate from the solubility experiment.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility using the following formula: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

-

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for easy comparison.

Table 1: Experimentally Determined Solubility of EAMIC in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| Methanol | 5.1 | High | To be determined |

| Ethanol | 4.3 | High | To be determined |

| Acetonitrile | 5.8 | Moderate | To be determined |

| DMSO | 7.2 | Very High | To be determined |

| DMF | 6.4 | Very High | To be determined |

| Ethyl Acetate | 4.4 | Low to Moderate | To be determined |

| Toluene | 2.4 | Very Low | To be determined |

The results should be interpreted in the context of the theoretical principles outlined in Section 2. A strong correlation between solvent polarity and solubility is expected. Any deviations from this trend can provide valuable insights into specific solute-solvent interactions.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust and detailed experimental protocol, researchers and drug development professionals are empowered to generate the critical data necessary for informed decision-making in process development, formulation, and analytical chemistry. The methodologies described herein are designed to ensure scientific integrity and produce reliable, reproducible results.

References

- BenchChem. (2025).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PubChem. (n.d.).

- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

- PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.

- National Institutes of Health. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.

- MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium.

- Scilit. (n.d.). Solvent Effects on Chemical Processes, I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents.

- CymitQuimica. (n.d.).

- QIAGEN. (n.d.).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,....

- Echemi. (n.d.).

- PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- AAT Bioquest. (2022).

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns.

- National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- MDPI. (n.d.).

- Echemi. (n.d.).

- MDPI. (2021).

- PubMed. (1992).

- Santa Cruz Biotechnology. (n.d.).

- Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility.

- Wiley Analytical Science. (2019).

- ResearchGate. (n.d.).

- CoLab. (2025).

- TCI Chemicals. (n.d.).

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. This compound [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. enamine.net [enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How does imidazole affect my quantitation of protein? [qiagen.com]

biological activity of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate derivatives

An In-depth Technical Guide on the Biological Activity of Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate Derivatives

Executive Summary

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3] This guide focuses on a specific, highly versatile subclass: derivatives of this compound. This core structure serves as a privileged scaffold for the development of novel therapeutic agents across multiple domains. We will explore the synthesis, mechanism of action, and structure-activity relationships of these derivatives, with a particular emphasis on their demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview of the field and detailed, actionable protocols to guide future discovery efforts.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, was first synthesized in 1858.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions make it an exceptional pharmacophore.[4] These characteristics allow imidazole-containing molecules to interact effectively with a wide range of biological macromolecules, leading to their presence in numerous FDA-approved drugs, including the anticancer agent dacarbazine and the antifungal ketoconazole.[4][5] The versatility of the imidazole ring allows for substitutions at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its pharmacological activity.[1]

The Core Moiety: this compound

The subject of this guide, this compound, represents a key building block for combinatorial chemistry and targeted synthesis.[6][7] Its structure features several key functional groups ripe for chemical modification:

-

The N-1 Methyl Group: While this guide focuses on the 1-methyl parent structure, this position is a primary site for introducing a wide variety of substituents to modulate lipophilicity and target engagement.

-

The C-4 Amino Group: This group can be acylated, alkylated, or transformed into other functionalities to explore structure-activity relationships.

-

The C-5 Ethyl Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other derivatives, significantly altering the compound's properties.[8]

This inherent modularity makes it an ideal starting point for generating large libraries of diverse compounds for high-throughput screening.

Synthesis and Derivatization Strategies

The synthesis of substituted imidazoles can be achieved through various established methods, including the Debus–Radziszewski reaction and multi-component reactions.[9][10] For creating a library of derivatives from the core this compound, a common strategy involves modifying the exocyclic amino and ester groups. A more powerful approach, however, involves synthesizing analogues with different substituents at the N-1 position, as this has been shown to be critical for certain biological activities.

A general workflow for the synthesis and screening of these derivatives is outlined below.

Caption: General workflow for the development of imidazole derivatives.

Anticancer Activity

Derivatives of the closely related ethyl 5-amino-imidazole-4-carboxylate have demonstrated significant potential as anticancer agents.[11] Research has shown that modifying the N-1 position of the imidazole core with various alkyl chains can lead to potent antiproliferative effects against a range of human cancer cell lines.[11]

A standout example is ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate , which has shown remarkable efficacy against cervical (HeLa) and colon (HT-29) cancer cells.[11]

Mechanism of Action: The anticancer activity of these derivatives is often multifaceted. The 1-dodecyl derivative has been shown to:

-

Inhibit Tumor Cell Proliferation and Colony Formation: It effectively halts the growth and self-renewal capacity of cancer cells.[11]

-

Induce Apoptosis: The compound triggers programmed cell death, a key mechanism for eliminating cancerous cells. This is achieved by significantly reducing the mitochondrial membrane potential, a critical event in the intrinsic apoptosis pathway.[11]

-

Inhibit Cell Migration: By affecting cell adhesion and potentially tubulin polymerization, the compound can reduce the metastatic potential of cancer cells.[11]

| Compound | Cell Line | IC₅₀ (µM) | Citation |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa | 0.737 ± 0.05 | [11] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HT-29 | 1.194 ± 0.02 | [11] |

Table 1: In vitro anticancer activity of a lead N-1 substituted imidazole derivative.

Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in antimicrobial agents.[9][12] Derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][13][14]

Mechanism of Action: The antimicrobial mechanisms of imidazole derivatives are diverse and can include:

-

Disruption of Cell Wall Synthesis: Weakening the structural integrity of the bacterial cell wall, leading to lysis.[1][9]

-

Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication and transcription.[1][9]

-

Disruption of the Cell Membrane: Compromising the permeability of the cell membrane, leading to leakage of essential cellular components.[9]

Structure-Activity Relationship (SAR) Insights: Studies have indicated that the presence of electron-withdrawing groups on substituted phenyl rings attached to the imidazole core can be crucial for enhancing antimicrobial activity.[13][14] Furthermore, N1-substitution on the imidazole ring has been shown to improve antibacterial action.[14]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Imidazole derivatives, including Schiff's base derivatives, have shown significant anti-inflammatory properties in various preclinical models.[15][16][17]

Mechanism of Action: The anti-inflammatory effects are often attributed to the modulation of key signaling pathways and enzymes involved in the inflammatory cascade:

-

Inhibition of p38 MAP Kinase: Some N-substituted imidazole derivatives act as potent inhibitors of p38 MAP kinase, a critical enzyme in the production of pro-inflammatory cytokines.[18]

-

Modulation of NF-κB Signaling: Imidazole compounds can downregulate the activity of the NF-κB transcription factor, which is a master regulator of inflammatory gene expression, thereby reducing levels of cytokines like TNF-α and IL-1β.[15][16]

-

Inhibition of Arachidonic Acid Metabolism: They can inhibit enzymes like cyclooxygenases (COX), which are responsible for producing prostaglandins, key mediators of inflammation.[15]

Caption: Simplified NF-κB pathway and the inhibitory role of imidazole derivatives.

Antiviral Activity

The imidazole core is present in molecules active against a wide range of DNA and RNA viruses.[19] Derivatives have been synthesized and evaluated against viruses such as Herpes Simplex Virus (HSV), influenza virus, and coronaviruses.[13][19][20] For instance, certain imidazole analogues attached to a 7-chloro-4-aminoquinoline moiety have shown promising binding energy to the SARS-CoV-2 main protease in docking studies, suggesting a potential mechanism for antiviral activity.[19][20] The development of lead compounds from these scaffolds could provide novel therapeutic options for viral infections.[13]

Experimental Protocols